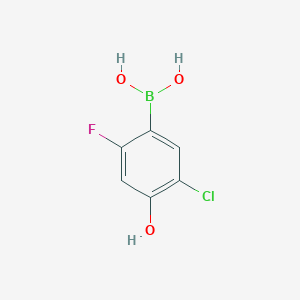

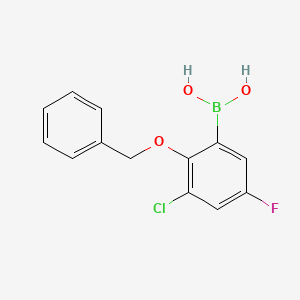

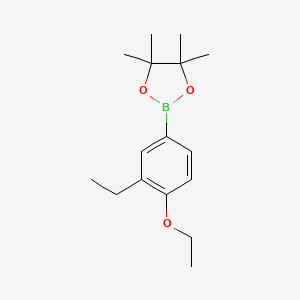

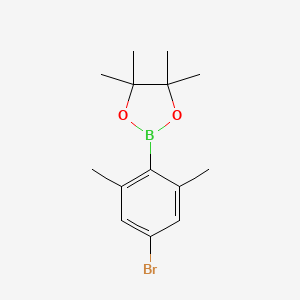

(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid” is a type of boronic acid. Boronic acids are highly valuable building blocks in organic synthesis . They are generally environmentally benign and readily prepared .

Synthesis Analysis

Boronic acids can be synthesized using various methods. One of the methods involves the protodeboronation of pinacol boronic esters . This method utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation . Another method involves the use of diboronyl esters of dialkoxyboranes as diboronic acid reagents .Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. One of the most widely applied reactions is the Suzuki–Miyaura (SM) cross-coupling . This reaction involves the oxidative addition of palladium to form a new Pd–C bond . Another reaction involves the protodeboronation of pinacol boronic esters .Applications De Recherche Scientifique

Organic Optoelectronics

Boron-dipyrromethene (BODIPY)-based materials, including those utilizing boronic acid derivatives, have emerged as promising candidates for applications in organic light-emitting diodes (OLEDs). Their structural design and synthesis offer potential as 'metal-free' infrared emitters, promoting advancements in OLED technology due to their aggregation-induced emission (AIE) properties (Squeo & Pasini, 2020).

Medicinal Chemistry

Benzoxaborole compounds, closely related to boronic acids, have found broad applications in medicinal chemistry. They have been used to design new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents, with two derivatives clinically approved for treating onychomycosis and atopic dermatitis. Their unique mechanism of action and ease of preparation make them a significant area of interest in pharmaceutical research (Nocentini, Supuran, & Winum, 2018).

Antiprotozoal Treatments

Research on boron-based drugs has identified benzoxaboroles as promising treatments for neglected tropical diseases like human African trypanosomiasis, malaria, and Chagas disease. The boron compounds' ability to interact with biochemical targets through an empty p-orbital is crucial to their therapeutic efficacy (Jacobs, Plattner, & Keenan, 2011).

Drug Design

The incorporation of boronic acids into drug discovery efforts has been increasing, with several boronic acid drugs approved by regulatory agencies. Boronic acids are valued for their potential to enhance drug potency and improve pharmacokinetic profiles, making them an important element in future drug development projects (Plescia & Moitessier, 2020).

Environmental Applications

In addition to medicinal applications, boron compounds have shown promise in environmental and industrial applications. For example, boron removal by reverse osmosis membranes in seawater desalination processes is critical for producing drinking water from seawater. Understanding the mechanisms behind boron rejection by these membranes is essential for optimizing desalination technology (Tu, Nghiem, & Chivas, 2010).

Mécanisme D'action

The mechanism of action of boronic acids involves electronically divergent processes with the metal catalyst . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2,3-dimethyl-4-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO3/c1-11-12(2)15(9-8-14(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9,17-18H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXMRCUTKIIJKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.